An In-Depth Technical Guide to the Structure Elucidation of (2S,3S)-3-Methyl-2-(methylamino)pentanoic Acid Hydrochloride
An In-Depth Technical Guide to the Structure Elucidation of (2S,3S)-3-Methyl-2-(methylamino)pentanoic Acid Hydrochloride
Introduction
(2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride, an N-methylated derivative of the essential amino acid L-isoleucine, is a chiral building block of significant interest in pharmaceutical research and development. Its specific stereochemistry and the presence of the N-methyl group can profoundly influence the biological activity and pharmacokinetic properties of peptides and small molecule drugs.[1] Accurate and unambiguous structure elucidation is therefore paramount for its application in the synthesis of active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the analytical methodologies required to confirm the chemical identity, purity, and absolute stereochemistry of this compound.
This document is intended for researchers, scientists, and drug development professionals. It will detail the application of modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) spectroscopy, and methods for stereochemical verification. The causality behind experimental choices and the integration of data from multiple techniques to build a self-validating analytical workflow will be emphasized.
Foundational Characterization: Molecular Formula and Purity
The foundational step in the structure elucidation of any novel or synthesized compound is the confirmation of its molecular formula and the assessment of its purity. For (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride, the expected molecular formula is C7H16ClNO2, corresponding to a molecular weight of 181.66 g/mol .
High-Resolution Mass Spectrometry (HRMS)
High-resolution mass spectrometry is the definitive technique for confirming the elemental composition of a molecule.
Experimental Protocol: HRMS Analysis
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Sample Preparation: Prepare a dilute solution of the compound (approximately 1 mg/mL) in a suitable solvent such as methanol or water.
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Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.
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Ionization Mode: Operate in positive ion mode to detect the protonated molecule [M+H]+.
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Data Acquisition: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
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Data Analysis: Determine the accurate mass of the most abundant ion and use the instrument's software to calculate the elemental composition.
Expected Results and Interpretation
The protonated molecule, [(2S,3S)-3-Methyl-2-(methylamino)pentanoic acid]+, has a theoretical exact mass of 146.1181 g/mol (for the free base). The HRMS analysis should yield a measured mass that is within a narrow tolerance (typically < 5 ppm) of this theoretical value, confirming the elemental composition of C7H16NO2+. The presence of the hydrochloride salt is inferred from the synthetic route and can be further confirmed by other techniques like FTIR and X-ray crystallography.
Table 1: Expected HRMS Data
| Ion | Theoretical m/z (C7H16NO2+) | Expected Experimental m/z (within 5 ppm) |
| [M+H]+ | 146.1181 | 146.1181 ± 0.0007 |
Elemental Analysis
Elemental analysis provides the percentage composition of carbon, hydrogen, nitrogen, and chlorine in the sample, offering an orthogonal confirmation of the empirical formula.
Experimental Protocol: Elemental Analysis
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Sample Preparation: A precisely weighed amount of the dried, pure compound is required.
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Instrumentation: Utilize an automated elemental analyzer.
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Analysis: The sample is combusted in a high-oxygen environment, and the resulting gases (CO2, H2O, N2) are quantified. Chlorine content is typically determined by titration or ion chromatography after combustion.
Expected Results and Interpretation
The experimentally determined percentages of C, H, N, and Cl should closely match the theoretical values calculated for the molecular formula C7H16ClNO2.
Table 2: Theoretical Elemental Composition
| Element | Theoretical Percentage |
| Carbon | 46.28% |
| Hydrogen | 8.88% |
| Chlorine | 19.52% |
| Nitrogen | 7.71% |
| Oxygen | 17.61% |
Structural Connectivity: Unraveling the Molecular Framework
Once the molecular formula is confirmed, the next step is to determine the connectivity of the atoms within the molecule. NMR spectroscopy is the most powerful tool for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
A suite of NMR experiments is employed to piece together the carbon-hydrogen framework and confirm the presence and location of all functional groups. The hydrochloride salt form and the use of deuterated solvents like D2O will influence the observed chemical shifts and the presence of exchangeable proton signals. In D2O, the acidic protons of the carboxylic acid and the protonated amine will exchange with deuterium, leading to their disappearance from the 1H NMR spectrum.
Experimental Protocol: NMR Analysis
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Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent (e.g., D2O, DMSO-d6, or CD3OD) in a standard 5 mm NMR tube. The choice of solvent can impact chemical shifts.
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Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
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Experiments:
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1H NMR: Provides information on the number of different types of protons and their neighboring protons (through spin-spin coupling).
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13C NMR: Shows the number of different types of carbon atoms.
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2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.
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COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
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HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to the carbon it is directly attached to.
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HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is key for connecting different parts of the molecule.
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Predicted 1H and 13C NMR Data and Interpretation
Based on the structure of (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride and data from similar compounds, the following NMR spectral features are anticipated.
Table 3: Predicted 1H NMR Chemical Shifts (in D2O)
| Proton | Multiplicity | Predicted Chemical Shift (ppm) | Rationale |
| Hα (C2-H) | d | ~3.5 - 3.8 | Alpha to the carboxylic acid and protonated amine. |
| N-CH3 | s | ~2.7 - 3.0 | Methyl group attached to the nitrogen. |
| Hβ (C3-H) | m | ~1.8 - 2.1 | Methine proton adjacent to two methyl groups and the alpha-carbon. |
| C4-H2 | m | ~1.2 - 1.6 | Methylene protons of the ethyl group. |
| C3-CH3 | d | ~0.9 - 1.1 | Methyl group at the C3 position. |
| C5-H3 | t | ~0.8 - 1.0 | Terminal methyl group of the ethyl group. |
Table 4: Predicted 13C NMR Chemical Shifts (in D2O)
| Carbon | Predicted Chemical Shift (ppm) | Rationale |
| C1 (C=O) | ~175 - 180 | Carboxylic acid carbon. |
| C2 (Cα) | ~65 - 70 | Alpha-carbon attached to the nitrogen. |
| C3 (Cβ) | ~35 - 40 | Methine carbon with a methyl substituent. |
| N-CH3 | ~30 - 35 | N-methyl carbon. |
| C4 | ~25 - 30 | Methylene carbon of the ethyl group. |
| C3-CH3 | ~15 - 20 | Methyl group at the C3 position. |
| C5 | ~10 - 15 | Terminal methyl group of the ethyl group. |
DOT Diagram: NMR Connectivity Workflow
Caption: Workflow for structure elucidation using NMR spectroscopy.
Tandem Mass Spectrometry (MS/MS)
Tandem mass spectrometry provides valuable information about the fragmentation pattern of the molecule, which can be used to confirm the proposed structure.
Experimental Protocol: MS/MS Analysis
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Instrumentation: Use a mass spectrometer capable of performing MS/MS, such as a triple quadrupole or ion trap instrument.
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Ionization: Use ESI in positive mode.
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Fragmentation: Isolate the protonated molecular ion [M+H]+ and subject it to collision-induced dissociation (CID).
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Data Acquisition: Acquire the product ion spectrum.
Expected Fragmentation Pattern and Interpretation
N-methylated amino acids often exhibit characteristic fragmentation patterns.[2] A common fragmentation pathway involves the loss of the carboxylic acid group as CO2 and H2O. The side chain can also undergo fragmentation. For (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid, key expected fragments would arise from the loss of the carboxyl group and cleavage of the side chain. The fragmentation of isoleucine and its N-methylated analogs can help distinguish them from isomers like leucine.[3]
DOT Diagram: Predicted MS/MS Fragmentation
Caption: Predicted major fragmentation pathways in MS/MS.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule. The hydrochloride salt form will have a significant impact on the spectrum, particularly on the amine and carboxylic acid stretches.
Experimental Protocol: FTIR Analysis
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Sample Preparation: Prepare a KBr pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory.
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Instrumentation: Use a standard FTIR spectrometer.
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Data Acquisition: Acquire the spectrum over the mid-IR range (typically 4000-400 cm-1).
Expected Spectral Features and Interpretation
Table 5: Expected FTIR Absorption Bands
| Wavenumber (cm-1) | Vibration | Functional Group |
| ~3400-2400 (broad) | O-H stretch, N-H stretch | Carboxylic acid, Protonated amine |
| ~2960-2850 | C-H stretch | Aliphatic |
| ~1730-1700 | C=O stretch | Carboxylic acid |
| ~1600-1500 | N-H bend | Protonated amine |
| ~1465, ~1380 | C-H bend | Aliphatic |
The broad absorption in the 3400-2400 cm-1 region is characteristic of the O-H stretch of a carboxylic acid and the N-H stretch of an ammonium salt. The C=O stretch of the carboxylic acid is expected around 1730-1700 cm-1.
Stereochemical Determination: Confirming the (2S,3S) Configuration
Confirming the absolute stereochemistry at the two chiral centers (C2 and C3) is critical. This requires specialized techniques that are sensitive to the three-dimensional arrangement of atoms.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful method for separating enantiomers and diastereomers. By comparing the retention time of the sample to that of known standards, the stereochemical purity can be determined.
Experimental Protocol: Chiral HPLC
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Column: Utilize a chiral stationary phase (CSP) known to be effective for amino acid separations, such as a macrocyclic glycopeptide-based column (e.g., CHIROBIOTIC™ T).
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Mobile Phase: A typical mobile phase for this type of separation would be a mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer containing a small amount of acid (e.g., formic acid).
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Detection: UV detection at a low wavelength (e.g., 205 nm) is suitable for amino acids.
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Analysis: Inject the sample and compare its retention time to that of the other stereoisomers of 3-methyl-2-(methylamino)pentanoic acid, if available as standards.
Expected Results and Interpretation
A single, sharp peak should be observed, indicating the presence of a single stereoisomer. Co-injection with a racemic or diastereomeric mixture would confirm the identity of the peak corresponding to the (2S,3S) isomer.
Vibrational Circular Dichroism (VCD) Spectroscopy
VCD measures the differential absorption of left and right circularly polarized infrared light and is highly sensitive to the absolute configuration of chiral molecules.[4]
Experimental Protocol: VCD Analysis
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Sample Preparation: Prepare a concentrated solution of the compound in a suitable solvent (e.g., D2O or CDCl3).
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Instrumentation: Use a VCD spectrometer.
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Data Acquisition: Acquire the VCD spectrum.
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Computational Modeling: Perform quantum chemical calculations (e.g., using Density Functional Theory) to predict the VCD spectrum for the (2S,3S) enantiomer.
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Comparison: Compare the experimental VCD spectrum to the computationally predicted spectrum.
Expected Results and Interpretation
The experimental VCD spectrum should show a good correlation with the predicted spectrum for the (2S,3S) isomer, providing strong evidence for the absolute configuration.
X-ray Crystallography
If a suitable single crystal can be obtained, X-ray crystallography provides the most definitive determination of the three-dimensional structure, including the absolute stereochemistry.
Experimental Protocol: Single-Crystal X-ray Diffraction
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Crystallization: Grow single crystals of the compound from a suitable solvent system. This can be a challenging and time-consuming step.
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Data Collection: Mount a single crystal on a diffractometer and collect diffraction data using X-rays.
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Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure. The absolute configuration can be determined using anomalous dispersion effects, typically by calculating the Flack parameter.
Expected Results and Interpretation
The refined crystal structure will provide the precise bond lengths, bond angles, and torsional angles of the molecule, confirming the connectivity and stereochemistry. A Flack parameter close to zero for the (2S,3S) configuration would unambiguously confirm the absolute stereochemistry. The crystal packing will also reveal intermolecular interactions, such as hydrogen bonding involving the chloride ion, the protonated amine, and the carboxylic acid.
Synthetic Considerations and Potential Impurities
A plausible synthetic route to (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride starts from L-isoleucine. A common strategy for N-methylation involves protection of the carboxylic acid, followed by N-methylation, and subsequent deprotection.
DOT Diagram: Plausible Synthetic Pathway
Caption: A plausible synthetic route to the target compound.
Potential impurities could include:
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Starting material (L-isoleucine): Can be detected by HPLC or NMR.
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Diastereomers: If any step in the synthesis is not fully stereospecific. Chiral HPLC is the best method for detection.
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Over-methylated products: Quaternary ammonium salts could be formed, which would be detectable by MS and NMR.
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Residual solvents: Can be identified and quantified by 1H NMR.
Conclusion
The comprehensive structure elucidation of (2S,3S)-3-Methyl-2-(methylamino)pentanoic acid hydrochloride requires a multi-faceted analytical approach. High-resolution mass spectrometry and elemental analysis confirm the molecular formula. A combination of 1D and 2D NMR techniques establishes the atomic connectivity. FTIR spectroscopy identifies the key functional groups and confirms the salt form. Finally, a combination of chiral HPLC, VCD, and, ideally, single-crystal X-ray diffraction provides unambiguous confirmation of the (2S,3S) absolute stereochemistry. This rigorous, self-validating workflow ensures the identity, purity, and stereochemical integrity of this important chiral building block, which is essential for its successful application in drug discovery and development.
References
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Human Metabolome Database. Showing metabocard for N-Methyl-L-isoleucine (HMDB0341355). [Link]
- Kay, L. E., & Gardner, K. H. (1997). Production and Incorporation of 15N, 13C, 2H (1H-δ1 Methyl) Isoleucine into Proteins for Multidimensional NMR Studies. Journal of the American Chemical Society, 119(32), 7600–7601.
- Šimek, P., & Hušek, P. (2025). A Protocol for GC-MS Profiling of Chiral Secondary Amino Acids. Methods in Molecular Biology, 2834, 145–160.
- Gehrig, P. M., Hunziker, P. E., Zahariev, S., & Pongor, S. (2004). Fragmentation pathways of NG-methylated and unmodified arginine residues in peptides studied by ESI-MS/MS and MALDI-MS. Journal of the American Society for Mass Spectrometry, 15(2), 142–149.
- Armirotti, A., et al. (2025). How to discriminate between leucine and isoleucine by low energy ESI-TRAP MSn. Journal of Mass Spectrometry.
- Santi, C., & Sancineto, L. (2017). A preparation of N-Fmoc-N-methyl-α-amino acids and N-nosyl-N-methyl-α-amino acids. Molecules, 22(7), 1198.
- Polavarapu, P. L. (2018). Insight into vibrational circular dichroism of proteins by density functional modeling. Physical Chemistry Chemical Physics, 20(4), 2174–2184.
- Varughese, K. I., & Srinivasan, R. (1975).
